BenchChemオンラインストアへようこそ!

2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine

Lipophilicity Drug-likeness ADME

2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine (CAS 937795-92-1) is a heterocyclic building block comprising a pyrazine core substituted with a 3-(chloromethyl)piperidine moiety and a methyl group. With a molecular formula of C11H16ClN3 and a molecular weight of 225.72 g·mol⁻¹, it belongs to the pyrazinyl-piperidine class of compounds widely employed in medicinal chemistry for the construction of kinase inhibitors, GPCR antagonists, and other bioactive scaffolds.

Molecular Formula C11H16ClN3
Molecular Weight 225.72 g/mol
CAS No. 937795-92-1
Cat. No. B1358568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine
CAS937795-92-1
Molecular FormulaC11H16ClN3
Molecular Weight225.72 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=N1)N2CCCC(C2)CCl
InChIInChI=1S/C11H16ClN3/c1-9-6-13-7-11(14-9)15-4-2-3-10(5-12)8-15/h6-7,10H,2-5,8H2,1H3
InChIKeyDTVYKEHYUMEUFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine (CAS 937795-92-1): Procurement-Grade Structural and Physicochemical Baseline


2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine (CAS 937795-92-1) is a heterocyclic building block comprising a pyrazine core substituted with a 3-(chloromethyl)piperidine moiety and a methyl group. With a molecular formula of C11H16ClN3 and a molecular weight of 225.72 g·mol⁻¹, it belongs to the pyrazinyl-piperidine class of compounds widely employed in medicinal chemistry for the construction of kinase inhibitors, GPCR antagonists, and other bioactive scaffolds . The compound is supplied as a brown liquid with a catalogued purity typically ranging from 95% to 98% across major vendors [1], and is characterized by a topological polar surface area (tPSA) of 29 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors . Computed physicochemical parameters include a density of 1.146 g·cm⁻³, a boiling point of 372.1 °C at 760 mmHg, a flash point of 178.8 °C, and a LogP of approximately 2.31 . These properties position it as a moderately lipophilic, non-donor intermediate amenable to further functionalization via its reactive chloromethyl handle.

Why 2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine Cannot Be Casually Substituted by In-Class Analogs


Although the 4-chloromethyl positional isomer (CAS 892502-21-5) shares an identical molecular formula (C11H16ClN3), molecular weight (225.72 g·mol⁻¹), density (1.146 g·cm⁻³), boiling point (372.1 °C), and computed LogP (2.31) with the target 3-chloromethyl compound , these gross physicochemical similarities mask critical differences in the spatial orientation of the reactive chloromethyl group. The 3-substitution on the piperidine ring introduces a stereogenic center, rendering the compound chiral, whereas the 4-substituted analog is achiral [1]. In the context of parallel synthesis and library construction, this stereochemical distinction directly controls the three-dimensional arrangement of downstream elaborated molecules, which is a decisive factor when the target binding pocket is chiral. Furthermore, substitution with the aminomethyl analog (CAS 941716-82-1) fails because the replacement of chlorine with an amine fundamentally alters the compound's hydrogen bonding capacity and reactivity profile, converting an electrophilic handle into a nucleophilic one. The following quantitative evidence details precisely how these analogs diverge from the target compound across dimensions that govern synthetic utility and drug-likeness.

Quantitative Differentiation Evidence for 2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine (CAS 937795-92-1) Against Closest Analogs


Lipophilicity (LogP) Differentiation vs. Aminomethyl Analog: A 0.58 LogP Unit Advantage for Membrane Permeability

The target 3-chloromethyl compound exhibits a computed LogP of 2.31, which is 0.58 LogP units higher than the aminomethyl analog (CAS 941716-82-1; LogP = 1.73) . In the context of Lipinski's Rule of Five, a LogP shift from 1.73 to 2.31 moves the compound significantly closer to the optimal range for passive membrane permeability (LogP ~3) while staying below the 5.0 ceiling, thereby improving the compound's predicted oral bioavailability and CNS penetration potential relative to the amine-bearing comparator [1].

Lipophilicity Drug-likeness ADME Membrane permeability

Polar Surface Area (PSA) Differentiation: 26 Ų Lower tPSA vs. Aminomethyl Analog Favors CNS Penetration

The target compound has a topological polar surface area (tPSA) of 29.0 Ų, while the aminomethyl analog (CAS 941716-82-1) registers a tPSA of 55.0 Ų . The 26 Ų difference is substantial: compounds with tPSA <60–70 Ų are generally considered to have favorable blood-brain barrier (BBB) penetration potential, but a tPSA of 55 Ų approaches the upper boundary for CNS candidates. The target's tPSA of 29 Ų places it well within the optimal range for CNS drug design, whereas the comparator at 55 Ų begins to encroach upon the threshold where passive BBB permeation becomes compromised [1].

Polar surface area Blood-brain barrier CNS penetration Drug design

Hydrogen Bond Donor Count: Zero vs. One — Impact on Passive Permeability and Off-Target Promiscuity

The target compound possesses zero hydrogen bond donors (HBD = 0), whereas the aminomethyl analog (CAS 941716-82-1) carries one HBD from its primary amine group . In quantitative drug-likeness models, each hydrogen bond donor reduces passive membrane permeability and can increase promiscuous binding to off-target proteins. The absence of an HBD in the target compound aligns with the preferred profile for CNS-active compounds (typically HBD ≤ 1), while also lowering the risk of transporter-mediated efflux via P-glycoprotein recognition, which is often triggered by hydrogen bond donor functionality [1].

Hydrogen bond donors Drug-likeness Permeability Promiscuity

Positional Isomerism: 3-Chloromethyl vs. 4-Chloromethyl — Stereochemical Implications for Downstream Library Design

Both the 3-chloromethyl (CAS 937795-92-1) and 4-chloromethyl (CAS 892502-21-5) isomers share the identical computed physicochemical profile: molecular weight 225.72 g·mol⁻¹, density 1.146 g·cm⁻³, boiling point 372.1 °C, LogP 2.31, and tPSA 29.0 Ų . However, the 3-substituted piperidine ring generates a stereogenic center at C3, yielding a chiral compound that exists as a pair of enantiomers, whereas the 4-substituted isomer is achiral due to the internal plane of symmetry through C1–C4 of the piperidine ring [1]. In structure-based drug design, this stereochemical difference profoundly influences the three-dimensional presentation of elaborated functional groups when the chloromethyl handle is further derivatized, with the 3-isomer enabling access to chirally defined chemical space that the achiral 4-isomer cannot replicate.

Stereochemistry Positional isomerism Chiral building block Library design

Purity and Analytical Documentation: Multi-Tier Vendor Specifications from 95% to 98% with Batch-Specific QC Data

The target compound is available at three distinct purity tiers from independent suppliers: 95%+ (Bidepharm, with batch-specific NMR, HPLC, and GC certificates) [1], 97% (Thermo Scientific Maybridge, catalogued under Fisher Scientific) [2], and 98% NLT (MolCore, certified under ISO quality systems) . The 4-chloromethyl positional isomer (CAS 892502-21-5) is available at a maximum purity of 95% (AKSci) . The availability of a 98% grade for the 3-isomer provides a higher-purity procurement option, which may reduce the need for in-house repurification when used in sensitive coupling reactions where trace impurities in the 95% grade could compromise yield or introduce side products.

Purity Quality control Procurement Analytical certification

Reactivity Divergence: Electrophilic Chloromethyl Handle vs. Nucleophilic Aminomethyl Handle — Gatekeeping Downstream Functionalization Strategy

The chloromethyl group in the target compound functions as an electrophilic center, enabling nucleophilic substitution (SN2) with a broad range of nitrogen, oxygen, and sulfur nucleophiles to generate tertiary amines, ethers, and thioethers, respectively. In contrast, the aminomethyl group in the comparator (CAS 941716-82-1) is a nucleophile that must be coupled via reductive amination or amide bond formation, requiring different reaction conditions and introducing an additional hydrogen bond donor into the product . The chloromethyl handle also permits direct conversion to the corresponding azide, nitrile, or thiol, offering synthetic versatility that the aminomethyl analog cannot match without prior functional group interconversion [1].

Synthetic utility Electrophilicity Nucleophilic substitution Building block

Optimal Procurement and Application Scenarios for 2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine (CAS 937795-92-1)


Synthesis of CNS-Penetrant Kinase Inhibitor Libraries via Chloromethyl Derivatization

Medicinal chemistry teams constructing kinase-focused compound libraries for CNS indications should prioritize this building block over its aminomethyl analog. The target's tPSA of 29 Ų and LogP of 2.31 fall squarely within the empirically established ranges for BBB penetration (tPSA < 60–70 Ų; LogP 1–4), while the zero HBD count further enhances passive permeability . The electrophilic chloromethyl handle can be directly reacted with amines, alcohols, or thiols to elaborate diverse substituents without introducing a hydrogen bond donor, preserving the favorable CNS property profile throughout the library [1]. In contrast, the aminomethyl analog (tPSA 55 Ų; HBD = 1) biases the resulting library toward higher polarity and lower BBB penetration potential .

Chiral Drug Discovery Programs Requiring Stereochemically Defined Piperidine Scaffolds

Projects that require enantiomerically pure or enantiomerically enriched piperidine-containing drug candidates must procure the 3-chloromethyl isomer rather than the achiral 4-chloromethyl isomer. The stereogenic center at C3 of the piperidine ring present in the target compound enables access to chirally defined analogues upon functionalization, which is critical for target engagements that are stereospecific [2]. The 4-isomer, lacking this stereocenter, cannot provide stereochemical control in the final elaborated compounds [3]. For programs pursuing structure-based drug design with co-crystal structures showing a preferred orientation of the piperidine substituent, the 3-isomer is the only viable procurement choice.

Multi-Step Parallel Synthesis Requiring High-Purity Building Blocks with Batch QC Documentation

Process chemistry groups executing multi-step parallel syntheses with sensitive downstream coupling reactions (e.g., Buchwald-Hartwig aminations, Suzuki couplings) should procure the 98% NLT (MolCore) or 97% (Thermo Scientific Maybridge) grade of the target compound, as these purity tiers minimize the risk of catalyst-poisoning impurities that can compromise cross-coupling yields [4]. The availability of batch-specific NMR, HPLC, and GC certificates from Bidepharm (95%+ grade) [5] provides the traceability required for IND-enabling studies, while the ISO-certified 98% grade from MolCore meets the quality documentation standards expected in GLP environments.

CXCR3 and Kinase Antagonist Scaffold Elaboration Based on Pyrazinyl-Piperidine Architecture

The pyrazinyl-piperidine structural motif of the target compound is a validated scaffold in the design of CXCR3 chemokine receptor antagonists and kinase inhibitors, as demonstrated in the patent and primary literature [6][7]. Researchers developing antagonists within these target classes can utilize the chloromethyl handle as a point of diversity to introduce varied substituents while maintaining the pyrazinyl-piperidine core that has been shown to confer target affinity. The 3-chloromethyl substitution pattern may offer advantages in shaping the exit vector of elaborated substituents compared to the 4-substituted regioisomer, particularly when the piperidine ring is embedded in a larger macrocyclic or bridged scaffold [2].

Quote Request

Request a Quote for 2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.